molecular formula C14H26N8 B14658127 N'',N'''-Decane-1,10-diylbis(N-cyanoguanidine) CAS No. 42866-00-2

N'',N'''-Decane-1,10-diylbis(N-cyanoguanidine)

Katalognummer: B14658127
CAS-Nummer: 42866-00-2
Molekulargewicht: 306.41 g/mol
InChI-Schlüssel: YDQRKBGPNUXETM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’‘,N’‘’-Decane-1,10-diylbis(N-cyanoguanidine) is a chemical compound with the molecular formula C14H28N6 It is characterized by the presence of two cyanoguanidine groups connected by a decane chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’‘,N’‘’-Decane-1,10-diylbis(N-cyanoguanidine) typically involves the reaction of decane-1,10-diamine with cyanoguanidine under specific conditions. One common method involves dissolving decane-1,10-diamine in ethanol and adding cyanoguanidine to the solution. The mixture is then heated under reflux for several hours to facilitate the reaction. After cooling, the product is isolated by filtration and purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of N’‘,N’‘’-Decane-1,10-diylbis(N-cyanoguanidine) may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

N’‘,N’‘’-Decane-1,10-diylbis(N-cyanoguanidine) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyanoguanidine groups to other functional groups.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

N’‘,N’‘’-Decane-1,10-diylbis(N-cyanoguanidine) has several scientific research applications:

Wirkmechanismus

The mechanism of action of N’‘,N’‘’-Decane-1,10-diylbis(N-cyanoguanidine) involves its interaction with specific molecular targets and pathways. The cyanoguanidine groups can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’‘,N’‘’-Decane-1,10-diylbis(N-methylcyanoguanidine)
  • N’‘,N’‘’-Decane-1,10-diylbis(N-ethylcyanoguanidine)

Uniqueness

N’‘,N’‘’-Decane-1,10-diylbis(N-cyanoguanidine) is unique due to its specific structure and the presence of two cyanoguanidine groups connected by a decane chain. This structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Eigenschaften

CAS-Nummer

42866-00-2

Molekularformel

C14H26N8

Molekulargewicht

306.41 g/mol

IUPAC-Name

2-[10-[[amino-(cyanoamino)methylidene]amino]decyl]-1-cyanoguanidine

InChI

InChI=1S/C14H26N8/c15-11-21-13(17)19-9-7-5-3-1-2-4-6-8-10-20-14(18)22-12-16/h1-10H2,(H3,17,19,21)(H3,18,20,22)

InChI-Schlüssel

YDQRKBGPNUXETM-UHFFFAOYSA-N

Kanonische SMILES

C(CCCCCN=C(N)NC#N)CCCCN=C(N)NC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.